

Reactions of Iron Pentacarbonyl with Lewis Bases: A Technical Guide

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Compound of Interest

Compound Name: Iron pentacarbonyl

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Abstract: **Iron pentacarbonyl**, $\text{Fe}(\text{CO})_5$, is a foundational organometallic compound and a versatile precursor for the synthesis of a diverse array of iron complexes. Its reactivity is dominated by the substitution of carbon monoxide (CO) ligands by various Lewis bases. This technical guide provides an in-depth exploration of these substitution reactions, detailing the underlying mechanisms, experimental methodologies for key transformations, and quantitative data for the resulting complexes. The content is tailored for researchers, chemists, and professionals in drug development and materials science who utilize organometallic synthesis.

Introduction to Iron Pentacarbonyl

Iron pentacarbonyl is a straw-colored liquid under standard conditions, notable for its volatility and toxicity.^[1] The molecule adopts a trigonal bipyramidal geometry, with five linear Fe-C-O linkages.^[1] It is an 18-valence electron complex, which contributes to its relative stability. However, the CO ligands can be displaced by other Lewis bases (L), leading to the formation of substituted derivatives with the general formula $\text{Fe}(\text{CO})_{5-x}\text{L}_x$.^[1] These substitution reactions are critical for synthesizing new iron-based catalysts and materials. The replacement of a CO ligand with a stronger σ -donating ligand, such as a phosphine, enhances the electron density at the iron center, thereby increasing its basicity and influencing its catalytic activity.

The substitution of CO ligands can be initiated through several methods, including thermal activation, photochemical irradiation, or chemical catalysis.^[1] The choice of method and Lewis base dictates the degree of substitution and the nature of the final product.

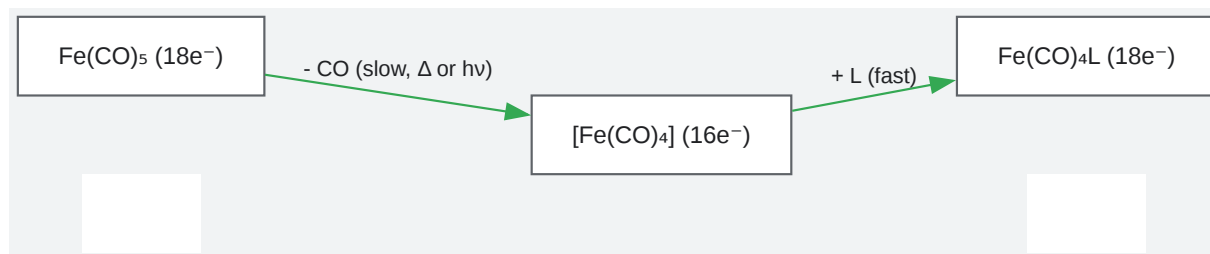
Mechanisms of Carbonyl Substitution

The substitution of CO on $\text{Fe}(\text{CO})_5$ primarily proceeds via two distinct mechanistic pathways: a dissociative mechanism, often initiated thermally or photochemically, and a catalyzed associative mechanism.

Dissociative Mechanism (Thermal & Photochemical)

For 18-electron complexes like $\text{Fe}(\text{CO})_5$, the favored substitution pathway is dissociative. This process begins with the rate-limiting cleavage of an Fe-CO bond to form a highly reactive, coordinatively unsaturated 16-electron intermediate, $\text{Fe}(\text{CO})_4$.^[2] This intermediate is then rapidly trapped by the incoming Lewis base ligand (L) to form the final product.

Photochemical activation, typically using UV light, is a common method to induce this dissociation.^{[3][4]} Irradiation promotes an electron to an anti-bonding orbital, weakening the Fe-CO bond and facilitating CO loss to generate the $\text{Fe}(\text{CO})_4$ intermediate.^[5] This species can then react with a wide variety of ligands to form substituted products.^[5]



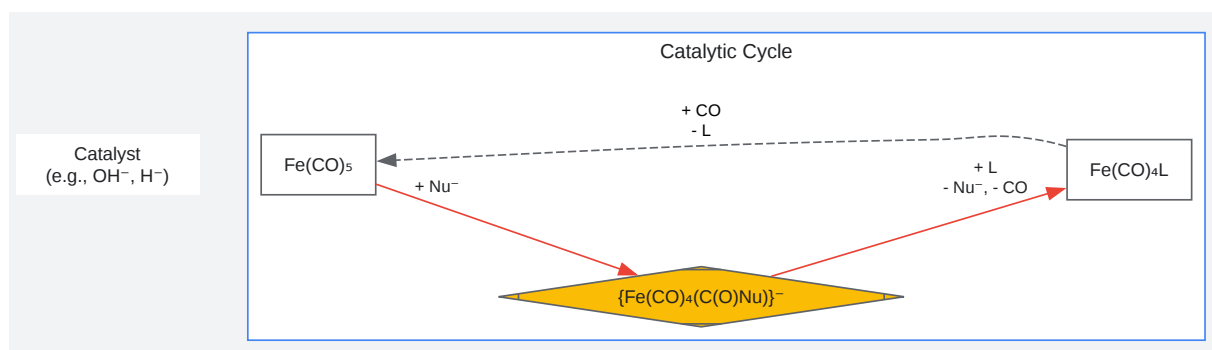
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Figure 1: Dissociative substitution pathway for $\text{Fe}(\text{CO})_5$.

Base-Catalyzed Substitution

Substitution reactions can also be induced by nucleophilic catalysts, such as hydroxide (OH^-) or sodium borohydride (NaBH_4).^[1] In this pathway, the nucleophile attacks one of the carbonyl ligands, which are slightly electrophilic on the carbon atom. This attack forms an unstable intermediate, which labilizes another CO ligand for substitution by the incoming Lewis base.^[1] For instance, treatment of $\text{Fe}(\text{CO})_5$ with an aqueous base produces the $[\text{HFe}(\text{CO})_4]^-$ anion via a metallacarboxylate intermediate.^[1] Similarly, NaBH_4 is believed to form a formyl complex

intermediate that decomposes to a reactive hydride species, which then facilitates ligand exchange.[5]



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Figure 2: General base-catalyzed substitution mechanism.

Reactions with Phosphine Lewis Bases

Tertiary phosphines are among the most common Lewis bases used in reactions with **iron pentacarbonyl**, leading to a wide range of mono- and di-substituted products.[1] These reactions can be performed thermally, photochemically, or with catalysis. The resulting iron carbonyl phosphine complexes are important precursors for catalysis.[6]

Experimental Protocol: Catalytic Synthesis of trans- $\text{Fe(CO)}_3(\text{PPh}_3)_2$

This protocol describes the synthesis of trans-tricarbonylbis(triphenylphosphine)iron(0) using a sodium borohydride catalyst, which offers high selectivity and good yields in a short reaction time.[5]

Materials:

- **Iron Pentacarbonyl** (Fe(CO)_5)

- Triphenylphosphine (PPh_3)
- Sodium Borohydride (NaBH_4)
- 1-Butanol (anhydrous)
- Dichloromethane (DCM)
- Methanol (MeOH)
- Standard Schlenk line and glassware for inert atmosphere chemistry
- Nitrogen or Argon gas

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve sodium borohydride (e.g., 0.1 g) in 50 mL of 1-butanol.
- To this solution, add **iron pentacarbonyl** (1.0 mL, ~7.7 mmol) via syringe at room temperature. The addition results in the quantitative conversion to a formyl complex.^[5]
- Add triphenylphosphine (2.2 equivalents, ~4.4 g) to the reaction mixture.
- Heat the mixture to reflux. The initially formed formyl species decomposes to form the tetracarbonylhydridoferrate(0) anion, which then reacts with the phosphine ligand.^[5]
- Maintain reflux for approximately 30-60 minutes. Monitor the reaction progress by thin-layer chromatography or IR spectroscopy.
- After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Dissolve the crude residue in a minimal amount of dichloromethane.
- Crystallize the product by slow addition of methanol. Traces of monosubstituted product may be present but the desired trans-disubstituted complex crystallizes preferentially.^[5]

- Filter the resulting solid, wash with methanol, and dry under vacuum. The isolated complexes are sensitive to oxygen in solution.[5]

Quantitative Data: Phosphine-Substituted Complexes

The synthesis described above is applicable to a range of phosphine ligands. The resulting complexes have been characterized by various spectroscopic methods.

Table 1: Synthesis and Characterization of $\text{trans-Fe(CO)}_3(\text{PR}_3)_2$ Complexes[5]

Ligand (PR_3)	Yield (%)	Melting Point ($^{\circ}\text{C}$)	IR $\nu(\text{CO})$ (cm^{-1})	^{31}P NMR δ (ppm)
PPh_3	85	270-272	1885	63.5
PPh_2Me	80	178-180	1878	44.5
$\text{P}(\text{n-C}_4\text{H}_9)_3$	75	115-117	1865	34.6

| $\text{P}(\text{C-C}_6\text{H}_{11})_3$ | 78 | 248-250 | 1862 | 80.1 |

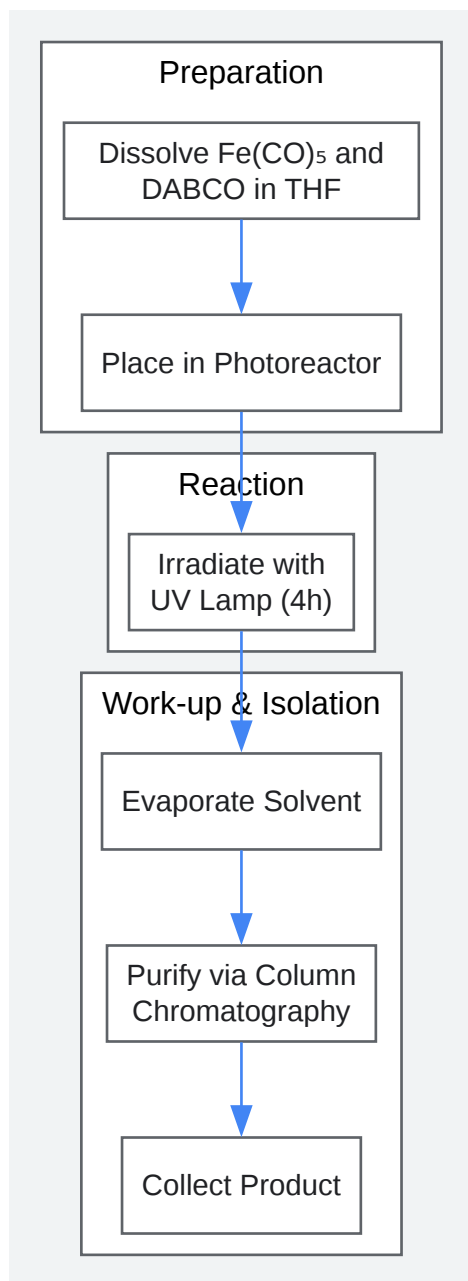
Data sourced from Hecker, 1986.[5] IR spectra recorded in CH_2Cl_2 . ^{31}P NMR spectra recorded in CDCl_3 .

Reactions with Nitrogen Lewis Bases

While phosphines readily substitute CO ligands, reactions with nitrogen-based Lewis bases such as simple amines or pyridines can be more complex, sometimes leading to disproportionation or decomposition at higher temperatures.[7][8] However, photochemical methods have proven effective for the synthesis of stable iron tetracarbonyl complexes with specific nitrogen ligands, particularly chelating diamines like 1,4-diazabicyclo[2.2.2]octane (DABCO).

Experimental Protocol: Photochemical Synthesis of $\text{Fe(CO)}_4(\text{DABCO})$

This protocol outlines the synthesis of $[\text{Fe(CO)}_4(\text{DABCO})]$ via UV irradiation of **iron pentacarbonyl** in the presence of the ligand.[9]



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Figure 3: General workflow for photochemical synthesis.

Materials:

- **Iron Pentacarbonyl** (Fe(CO)_5)
- **1,4-Diazabicyclo[2.2.2]octane** (DABCO)

- Tetrahydrofuran (THF), anhydrous and degassed
- Florisil for column chromatography
- n-Pentane
- Ace photochemical reactor with a UV lamp
- Standard Schlenk line and glassware

Procedure:

- In a quartz reaction vessel under an inert atmosphere, prepare a solution of DABCO (e.g., 4.0 g, 35.7 mmol) and $\text{Fe}(\text{CO})_5$ (7.0 g, 35.7 mmol) in 40 mL of anhydrous THF.[9]
- Place the vessel in the photochemical reactor and cool it with a circulating water bath.
- Irradiate the solution with a UV lamp. The reaction to form the monosubstituted complex is virtually quantitative after 4 hours.[9] Longer irradiation times may lead to the formation of a dinuclear species or decomposition.[9]
- After 4 hours, stop the irradiation and remove the solvent from the reaction mixture under reduced pressure.
- The resulting residue can be purified by column chromatography on Florisil, eluting with n-pentane to remove any unreacted $\text{Fe}(\text{CO})_5$. The product is then eluted with a more polar solvent system.
- Evaporation of the solvent from the collected fractions yields the title compound as red crystals.[9]

Quantitative Data: Nitrogen Base Complexes

The photochemical synthesis yields the $[\text{Fe}(\text{CO})_4(\text{DABCO})]$ complex, which has been thoroughly characterized.

Table 2: Characterization Data for $[\text{Fe}(\text{CO})_4(\text{DABCO})]$ [9]

Property	Data
Yield	~80-90% (based on quantitative conversion)
Appearance	Red crystals
^{13}C NMR (CD_3CN , δ)	48.2 (s, CH_2), 59.8 (s, CH_2), 217.8 (s, CO)
IR $\nu(\text{CO})$ (Nujol, cm^{-1})	2047(s), 1967(w), 1931(s)

| Elemental Analysis | Calcd: C, 42.89%; H, 4.32%; N, 10.00%. Found: C, 42.65%; H, 4.30%; N, 9.92% |

Data sourced from Matos et al., 2003.[9]

Reactions with Other Lewis Bases

Iron pentacarbonyl reacts with a variety of other Lewis bases, often leading to products with different structural motifs beyond simple mono- or di-substitution.

Sulfur Lewis Bases

Reactions with thiols (RSH) typically do not result in stable monomeric $\text{Fe}(\text{CO})_4(\text{RSH})$ complexes. Instead, these serve as intermediates that evolve to form dinuclear, sulfur-bridged complexes of the type $\text{Fe}_2(\mu\text{-SR})_2(\text{CO})_6$. [10] This reactivity highlights the propensity of sulfur ligands to form bridging structures with iron carbonyl fragments.

Diene Lewis Bases

Dienes react with $\text{Fe}(\text{CO})_5$, usually under thermal or photochemical conditions, to give (diene) $\text{Fe}(\text{CO})_3$ complexes. [1] In this reaction, the diene acts as a four-electron donor ligand, displacing two CO molecules. This reaction is a cornerstone of organometallic chemistry and is used to synthesize stable complexes of otherwise unstable dienes, such as cyclobutadiene. [1]

Conclusion

The substitution of carbonyl ligands in **iron pentacarbonyl** by Lewis bases is a fundamental and versatile process in organometallic chemistry. The reaction outcomes are highly dependent

on the nature of the Lewis base, the stoichiometry, and the reaction conditions (thermal, photochemical, or catalytic). Phosphine ligands readily form stable mono- and di-substituted complexes with well-defined protocols and high yields. Nitrogen bases can also form stable adducts, particularly through photochemical routes with chelating ligands. Other Lewis bases, such as thiols and dienes, often lead to more complex structural arrangements, including bridged dimers and the displacement of multiple carbonyls. The data and protocols presented in this guide serve as a valuable resource for the synthesis and understanding of these important iron complexes.

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